molecular formula C11H10O3 B14225453 7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one CAS No. 799262-04-7

7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14225453
CAS No.: 799262-04-7
M. Wt: 190.19 g/mol
InChI Key: NGELCCCGQWKBPA-UHFFFAOYSA-N
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Description

7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of ethyl acetoacetate with salicylaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted benzopyrans .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit the synthesis of vitamin K-dependent clotting factors. The compound may also exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 7-position enhances its lipophilicity and may influence its interaction with biological targets .

Properties

CAS No.

799262-04-7

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

7-ethyl-4-hydroxychromen-2-one

InChI

InChI=1S/C11H10O3/c1-2-7-3-4-8-9(12)6-11(13)14-10(8)5-7/h3-6,12H,2H2,1H3

InChI Key

NGELCCCGQWKBPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)O2)O

Origin of Product

United States

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